molecular formula C23H28N6O3S B12619732 4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide

4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide

Cat. No.: B12619732
M. Wt: 468.6 g/mol
InChI Key: GRLZNOBKLBJHBF-INIZCTEOSA-N
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Description

4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide is a complex organic compound that features an indole moiety, a thiazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final compound is formed by coupling the indole, thiazole, and piperazine moieties through amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiazole and piperazine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its complex structure.

    Protein Binding: Potential use in studying protein-ligand interactions.

Medicine

    Drug Development:

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazole moieties can interact with the active sites of enzymes, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of indole, thiazole, and piperazine moieties, which confer unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C23H28N6O3S

Molecular Weight

468.6 g/mol

IUPAC Name

4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide

InChI

InChI=1S/C23H28N6O3S/c1-16(21(31)27-22-24-9-14-33-22)26-23(32)29-12-10-28(11-13-29)20(30)8-4-5-17-15-25-19-7-3-2-6-18(17)19/h2-3,6-7,9,14-16,25H,4-5,8,10-13H2,1H3,(H,26,32)(H,24,27,31)/t16-/m0/s1

InChI Key

GRLZNOBKLBJHBF-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=NC=CS1)NC(=O)N2CCN(CC2)C(=O)CCCC3=CNC4=CC=CC=C43

Canonical SMILES

CC(C(=O)NC1=NC=CS1)NC(=O)N2CCN(CC2)C(=O)CCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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